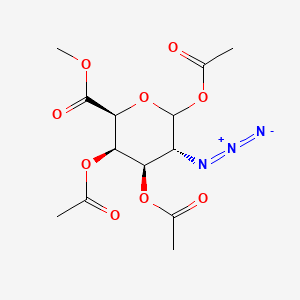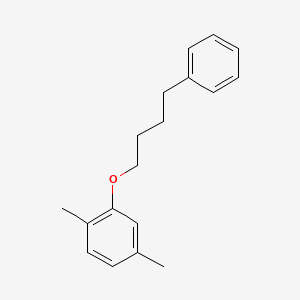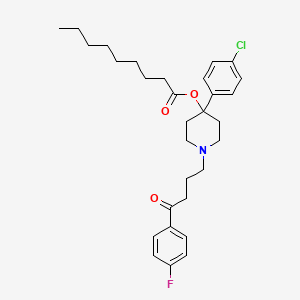
4-(2-Oxo-1,2,3,4-tétrahydroquinolin-6-yl)oxy Cilostazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a biochemical compound with the molecular formula C29H34N6O4 and a molecular weight of 530.62 g/mol . It is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor, which has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .
Applications De Recherche Scientifique
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has several scientific research applications:
Analyse Biochimique
Biochemical Properties
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol with PDE3A and adenosine transporters are crucial for its function.
Cellular Effects
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.
Dosage Effects in Animal Models
The effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .
Metabolic Pathways
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .
Transport and Distribution
Within cells and tissues, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .
Méthodes De Préparation
The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves several steps. The key intermediate, 2-Oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction. This intermediate is then reacted with Cilostazol under specific conditions to form the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the inhibition of phosphodiesterase III A (PDE3A). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation . The compound also affects various molecular targets and pathways involved in cell signaling and cardiovascular function .
Comparaison Avec Des Composés Similaires
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is unique due to its specific structure and biological activity. Similar compounds include:
Cilostazol: The parent compound, which is a potent PDE3A inhibitor with similar pharmacological properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A related compound used in fragment-based covalent ligand discovery.
4-Hydroxy-2-quinolones: A class of compounds with diverse biological activities and synthetic applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol .
Propriétés
Numéro CAS |
1796891-27-4 |
|---|---|
Formule moléculaire |
C29H34N6O4 |
Poids moléculaire |
530.629 |
Nom IUPAC |
6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |
Clé InChI |
GJXNGCFWGJQETE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |
Synonymes |
6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


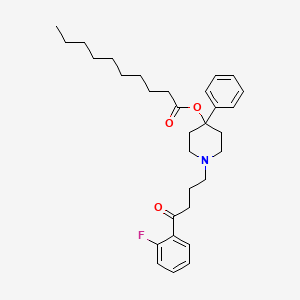
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
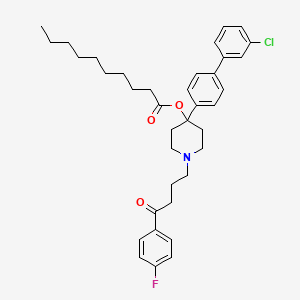
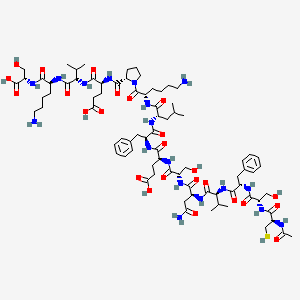
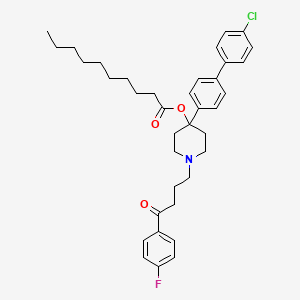
![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)
